molecular formula C19H16N2O5 B11511156 4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester

4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester

Cat. No.: B11511156
M. Wt: 352.3 g/mol
InChI Key: BZTANUMKGAIOKE-LFIBNONCSA-N
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Description

METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrazolidinone ring and a methoxyphenyl group

Chemical Reactions Analysis

METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE can be compared with similar compounds such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[(4E)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C19H16N2O5/c1-25-15-9-3-12(4-10-15)11-16-17(22)20-21(18(16)23)14-7-5-13(6-8-14)19(24)26-2/h3-11H,1-2H3,(H,20,22)/b16-11+

InChI Key

BZTANUMKGAIOKE-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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